molecular formula C16H14N2O5 B4180693 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide

Cat. No.: B4180693
M. Wt: 314.29 g/mol
InChI Key: YFCACSBGUFFMHD-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Nitration: The alkylated benzodioxole undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: Finally, the nitrobenzodioxole is reacted with an amine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-aminobenzamide.

    Substitution: Various substituted benzodioxole derivatives.

    Hydrolysis: 2-nitrobenzoic acid and 1-(1,3-benzodioxol-5-yl)ethylamine.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been found to inhibit the activity of certain enzymes involved in cell cycle regulation and apoptosis. This inhibition leads to cell cycle arrest and induction of programmed cell death (apoptosis) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide is unique due to its combination of a benzodioxole ring and a nitrobenzamide moiety, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10(11-6-7-14-15(8-11)23-9-22-14)17-16(19)12-4-2-3-5-13(12)18(20)21/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCACSBGUFFMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide
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